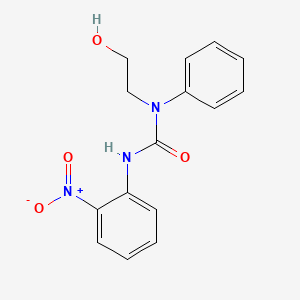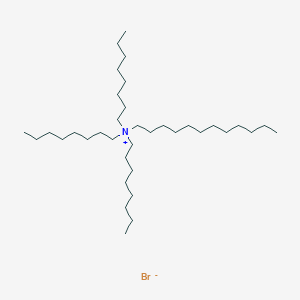
N,N,N-Trioctyldodecan-1-aminium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,N-Trioctyldodecan-1-aminium bromide is a quaternary ammonium compound characterized by a long hydrophobic alkyl chain and a positively charged nitrogen atom. This compound is known for its surfactant properties, which make it useful in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N,N,N-Trioctyldodecan-1-aminium bromide can be synthesized through a quaternization reaction. This involves the reaction of dodecylamine with an alkyl halide, typically bromooctane, under controlled conditions. The reaction is usually carried out in an organic solvent such as toluene or chloroform, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale quaternization reactions. The process is optimized for high yield and purity, often using continuous flow reactors and automated purification systems. The use of high-purity starting materials and stringent quality control measures ensures the consistency and reliability of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N,N,N-Trioctyldodecan-1-aminium bromide primarily undergoes substitution reactions due to the presence of the bromide ion. It can also participate in ion-exchange reactions and can act as a phase transfer catalyst in various organic reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide, cyanide, or thiolate ions. These reactions are typically carried out in polar solvents like water or alcohols.
Ion-Exchange Reactions: These reactions often involve the use of ion-exchange resins or other ionic compounds.
Phase Transfer Catalysis: The compound can facilitate the transfer of reactants between immiscible phases, such as organic and aqueous phases, under mild conditions.
Major Products
The major products of these reactions depend on the specific nucleophile or ion involved. For example, a substitution reaction with hydroxide ions would yield the corresponding alcohol, while a reaction with cyanide ions would produce the nitrile.
Wissenschaftliche Forschungsanwendungen
N,N,N-Trioctyldodecan-1-aminium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and phase transfer catalyst in various organic synthesis reactions.
Biology: The compound is employed in the preparation of liposomes and other lipid-based delivery systems for drug delivery and gene therapy.
Medicine: It is investigated for its potential use in antimicrobial formulations and as a component in topical treatments.
Industry: The compound is used in the formulation of detergents, emulsifiers, and antistatic agents.
Wirkmechanismus
The mechanism of action of N,N,N-Trioctyldodecan-1-aminium bromide is primarily based on its surfactant properties. The long hydrophobic alkyl chain interacts with hydrophobic surfaces, while the positively charged nitrogen atom interacts with negatively charged surfaces or molecules. This dual interaction allows the compound to reduce surface tension and facilitate the mixing of immiscible phases. In biological systems, it can disrupt cell membranes, leading to antimicrobial effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dodecyltrimethylammonium bromide: Similar in structure but with shorter alkyl chains.
Cetyltrimethylammonium bromide: Another quaternary ammonium compound with a different alkyl chain length.
Tetradonium bromide: A related compound with a different alkyl chain structure.
Uniqueness
N,N,N-Trioctyldodecan-1-aminium bromide is unique due to its specific alkyl chain length and structure, which confer distinct surfactant properties. Its ability to act as a phase transfer catalyst and its effectiveness in disrupting biological membranes make it particularly valuable in both industrial and research applications.
Eigenschaften
CAS-Nummer |
61175-83-5 |
|---|---|
Molekularformel |
C36H76BrN |
Molekulargewicht |
602.9 g/mol |
IUPAC-Name |
dodecyl(trioctyl)azanium;bromide |
InChI |
InChI=1S/C36H76N.BrH/c1-5-9-13-17-21-22-23-24-28-32-36-37(33-29-25-18-14-10-6-2,34-30-26-19-15-11-7-3)35-31-27-20-16-12-8-4;/h5-36H2,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
UJOXHELTHOBOMP-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCC[N+](CCCCCCCC)(CCCCCCCC)CCCCCCCC.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(4-Aminopyrimidin-2-YL)sulfanyl]propanamide](/img/structure/B14586666.png)
![1-[3-(2-Bromoethoxy)-4-nitrophenoxy]-2,4-dichlorobenzene](/img/structure/B14586677.png)
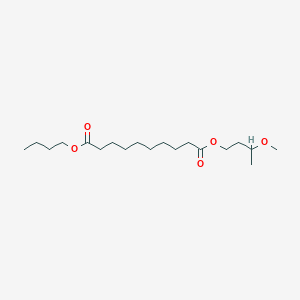
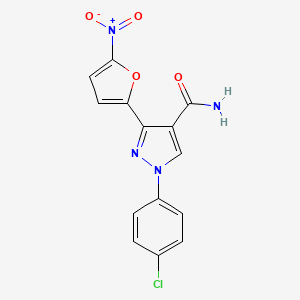
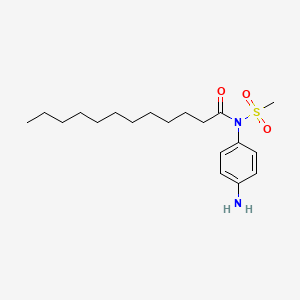

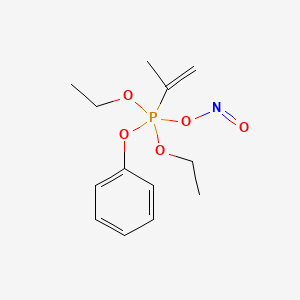
![N-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-1-(furan-2-yl)methanimine](/img/structure/B14586700.png)
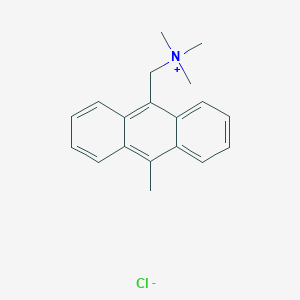
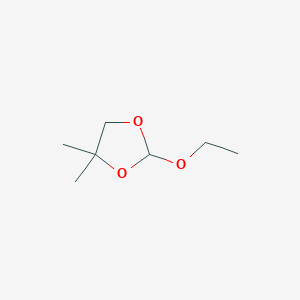

![1-{[(4,5-Dihydro-1H-imidazol-2-yl)sulfanyl]methyl}piperidine](/img/structure/B14586726.png)
![2-Chloro-1-(piperidin-1-yl)-2-[(1H-1,2,4-triazol-5-yl)sulfanyl]ethan-1-one](/img/structure/B14586730.png)
